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Introduction

Cathepsin X, also known as cathepsin Z or P, is a lysosomal cysteine protease belonging to
the papain superfamily.[1] Unlike many other cathepsins that function as endopeptidases,
cathepsin X exhibits a unique carboxypeptidase activity, specifically cleaving single amino
acids from the C-terminus of its substrates.[1][2] This exopeptidase activity is crucial for its role
in a variety of physiological and pathological processes.[1] Cathepsin X is predominantly
expressed in immune cells, including monocytes, macrophages, and dendritic cells, suggesting
a significant role in the immune response.[1] Dysregulation of its activity has been implicated in
several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
[1][3] This technical guide provides a comprehensive overview of the known physiological
substrates of cathepsin X, the experimental methodologies used to identify and characterize
them, and the signaling pathways they modulate.

Physiological Substrates of Cathepsin X

Cathepsin X's carboxypeptidase activity allows it to modulate the function of a diverse range of
proteins by removing C-terminal amino acids. This seemingly subtle modification can have
profound effects on protein-protein interactions, subcellular localization, and overall biological
activity. The following sections detail the key physiological substrates of cathepsin X identified
to date.
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The B2 Subunit of Integrin Receptors (LFA-1 and Mac-1)

A primary and well-characterized substrate of cathepsin X is the cytoplasmic tail of the 32
integrin subunit (CD18), a component of the leukocyte function-associated antigen-1 (LFA-1)
and macrophage-1 antigen (Mac-1) receptors.[1][4][5] These integrins are critical for leukocyte
adhesion, migration, and immune synapse formation.

Cathepsin X sequentially cleaves up to four amino acids from the C-terminus of the 2 integrin
cytoplasmic tail.[4][6] This cleavage enhances the binding of the cytoskeletal adaptor protein
talin to the (32 tail, which in turn promotes the transition of LFA-1 from an intermediate to a high-
affinity state for its ligand, ICAM-1.[6] This modulation of integrin affinity is a key mechanism by
which cathepsin X regulates T-cell migration and adhesion.[7]

Functional Consequences of Cleavage:

o Enhanced T-cell migration and adhesion: By promoting a high-affinity state of LFA-1,
cathepsin X facilitates the dynamic adhesion and de-adhesion processes required for T-cell
trafficking.[1][7]

e Modulation of immune cell signaling: The altered interaction with talin and other cytoplasmic
proteins influences downstream signaling pathways that control cytoskeletal rearrangement
and cell motility.[4]

e Regulation of phagocytosis: In macrophages, cathepsin X-mediated activation of Mac-1 has
been shown to enhance phagocytosis.[1]

o- and y-Enolase

The glycolytic enzymes a- and y-enolase have been identified as important substrates of
cathepsin X, particularly in the context of neuronal function.[8][9] Beyond their metabolic role,
these enolases exhibit neurotrophic activity, promoting neuronal survival and neuritogenesis.

Cathepsin X cleaves the C-terminal dipeptide from both a- and y-enolase.[8][10] This cleavage
abolishes their neurotrophic function.[8][9] The C-terminal end of y-enolase is crucial for its
interaction with other proteins and for its neurotrophic signaling.[11]

Functional Consequences of Cleavage:
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e Impaired neuronal survival and neuritogenesis: Cleavage by cathepsin X inhibits the ability
of enolases to support neuronal health and growth.[8][9]

e Regulation of plasminogen binding: The C-terminus of a-enolase serves as a binding site for
plasminogen. Cleavage by cathepsin X reduces this binding, potentially affecting plasmin-
mediated extracellular matrix remodeling and cell migration.[10]

Profilin-1

Profilin-1 is a key regulator of actin cytoskeleton dynamics and is considered a tumor
suppressor.[12] It is a significant substrate of cathepsin X in the context of cancer progression.

Cathepsin X specifically cleaves the C-terminal tyrosine residue (Tyr139) of profilin-1.[13][14]
This single amino acid removal has a dramatic impact on profilin-1's interactions and function.
The C-terminus of profilin-1 is a binding site for poly-L-proline (PLP) domain-containing
proteins, such as clathrin.[13]

Functional Consequences of Cleavage:

e Reduced binding to clathrin: Cleavage of Tyr139 impairs the interaction between profilin-1
and clathrin, a key protein in clathrin-mediated endocytosis.[13]

e Inhibition of clathrin-mediated endocytosis: The disruption of the profilin-1-clathrin interaction
leads to a decrease in the rate of endocytosis.[13]

 Increased cancer cell migration and invasion: By inactivating the tumor suppressor function
of profilin-1, cathepsin X promotes a more migratory and invasive phenotype in cancer cells.
[12]

Chemokine (C-X-C motif) Ligand 12 (CXCL12)

CXCL12, also known as stromal cell-derived factor-1 (SDF-1), is a chemokine that plays a
critical role in hematopoietic stem cell homing, trafficking, and retention in the bone marrow
niche.[3][15]

Cathepsin X can sequentially cleave amino acids from the C-terminus of CXCL12.[15] This
proteolytic processing leads to a reduction in the chemokine's activity, although the functional
inactivation is less efficient compared to cleavage by other proteases like cathepsin B.[16]
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Functional Consequences of Cleavage:

e Modulation of hematopoietic stem cell trafficking: By degrading CXCL12, cathepsin X can
influence the retention and mobilization of hematopoietic stem cells from the bone marrow.[3]
[15]

e Regulation of chemokine gradients: Cathepsin X contributes to the fine-tuning of CXCL12
gradients in the bone marrow microenvironment.[16]

Quantitative Data on Cathepsin X Substrate
Cleavage

Obtaining precise kinetic parameters (kcat/KM) for the cleavage of physiological substrates by
cathepsin X is challenging and largely unavailable in the literature. Most kinetic studies have
utilized synthetic fluorogenic peptides to characterize the enzyme's activity and substrate
specificity. The table below summarizes the available data, highlighting the preference of
cathepsin X for certain amino acids at the P1 and P2 positions based on these synthetic
substrate studies. While direct kinetic data for physiological substrates is scarce, the
information from synthetic substrates provides valuable insights into the enzyme's preferences.

Substrate
. kcat/KM
(Synthetic kcat (s7) KM (pM) Reference
, (M~*s™)
Peptide)
Abz-FRF(4NO2) 1.23 10 1.23x10°
Abz-Phe-Arg-
N/A N/A N/A [4]
Phe(4NO2)
Z-Phe-Arg-AMC  N/A N/A <70 [17]
Z-Arg-Arg-AMC N/A N/A N/A [17]
MCA-
RPPGFSAFK(Dn  N/A N/A N/A [17]
p)-OH
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Note: "N/A" indicates that the specific data was not available in the cited literature. The data for
synthetic substrates demonstrates a preference for aromatic or bulky hydrophobic residues at
the P2 position and basic or large hydrophobic residues at the P1 position.

Signaling Pathways Modulated by Cathepsin X

The proteolytic activity of cathepsin X on its physiological substrates has significant
downstream consequences on various signaling pathways, impacting cellular behavior in
health and disease.

Integrin Signaling and Cell Migration

Cathepsin X plays a pivotal role in the "inside-out” signaling that activates integrins. By
cleaving the C-terminus of the 32 integrin subunit, it enhances talin binding, which is a crucial
step in transmitting intracellular signals to the extracellular domain of the integrin, leading to a
conformational change and increased affinity for its ligands. This pathway is central to the
regulation of immune cell adhesion and migration.

Cytoplasm

. Cleavage B2 Integrin Tail
Ca‘heps'" % > (ntact C-terminus)

Cell Adhesion &
Migration

LFA-1 (Inactive)

Actin Cytoskeleton

Enhanced Binding B2 Integrin Tail Inside-out Extracellular Space
g (Cleaved C-terminus) . .
» > Activation o
alin g
B, FA-1 (Active) Binding ICAM-1

Linkage
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Caption: Cathepsin X-mediated cleavage of the 32 integrin tail enhances talin binding and
LFA-1 activation.

Regulation of Neuronal Function by Enolase Cleavage

In the nervous system, cathepsin X acts as a negative regulator of the neurotrophic activity of
y-enolase. By cleaving its C-terminus, cathepsin X prevents y-enolase from promoting
neuronal survival and neurite outgrowth. This pathway highlights a potential role for cathepsin

X in neurodegenerative processes where neuronal support is compromised.

Cathepsin X

y-Enolase
(Active C-terminus)

y-Enolase

(Inactive C-terminus) Neurotrophic Activity

Neuronal Survival &

No Neurotrophic Activity Neurite Outgrowth

Click to download full resolution via product page

Caption: Cathepsin X cleavage of y-enolase C-terminus abolishes its neurotrophic activity.

Modulation of Endocytosis and Cancer Cell Invasion via
Profilin-1
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In cancer cells, cathepsin X contributes to a more aggressive phenotype by targeting the
tumor suppressor profilin-1. The cleavage of profilin-1 disrupts its interaction with clathrin,
leading to impaired endocytosis and enhanced cell migration and invasion. This pathway
underscores the potential of cathepsin X as a therapeutic target in oncology.

Cathepsin X

Profilin-1
(Intact C-terminus)

Profilin-1 Bindi Tumor Suppressor
(Cleaved C-terminus) Inding Function

Binding
Inhibited

Y

Promotes Clathrin
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Click to download full resolution via product page
Caption: Cathepsin X cleavage of profilin-1 impairs its tumor suppressor function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and
characterize the physiological substrates of cathepsin X.
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Identification of Cathepsin X Substrates using TAILS N-

Terminomics
Terminal Amine Isotopic Labeling of Substrates (TAILS) is a powerful proteomic technique for
the discovery of protease substrates from complex biological samples.[18][19]

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 8/17 Tech Support


https://www.benchchem.com/product/b1169007?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8348681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: Cell/Tissue Lysates
(e.g., WT vs. CatX KO)

1. Isotopic Labeling of N-termini
(e.g., iITRAQ or TMT)

2. Pooling of Labeled Samples

3. Trypsin Digestion

4. Depletion of Tryptic Peptides
(using amine-reactive polymer)

5. Enrichment of N-terminal Peptides

6. LC-MS/MS Analysis

7. Data Analysis:
Identify neo-N-termini in WT
absent/reduced in CatX KO

End: Putative Cathepsin X Substrates

Click to download full resolution via product page

Caption: Workflow for identifying cathepsin X substrates using TAILS N-terminomics.
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Detailed Methodology:

o Sample Preparation: Prepare cell or tissue lysates from both wild-type (WT) and cathepsin
X knockout (KO) or knockdown models.

e Protein Quantification: Accurately determine the protein concentration of each lysate.

e Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues
with iodoacetamide.

 |sotopic Labeling: Label the primary amines (N-termini and lysine side chains) of proteins in
each sample with a different isotopic label (e.g., ITRAQ or TMT reagents).

o Sample Pooling: Combine the labeled samples in equal protein amounts.
o Trypsin Digestion: Digest the pooled protein sample with trypsin to generate peptides.

» Depletion of Tryptic Peptides: Add an amine-reactive polymer that will covalently bind to the
newly generated N-termini of the internal tryptic peptides.

o Enrichment of N-terminal Peptides: Separate the polymer-bound tryptic peptides from the
unbound, originally labeled N-terminal peptides by filtration.

o LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-
tandem mass spectrometry.

o Data Analysis: Identify peptides that are present or show a significantly higher abundance in
the WT sample compared to the CatX KO sample. These represent neo-N-termini generated
by cathepsin X cleavage and thus identify the substrates.

In Vitro Cleavage Assay and Mass Spectrometry
Analysis

This protocol describes the in vitro cleavage of a purified substrate by recombinant cathepsin
X, followed by mass spectrometry to identify the cleavage site.

Experimental Workflow:
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Start: Purified Substrate &
Recombinant Cathepsin X

1. Incubation at Optimal pH
(e.g., pH 5.5)

2. Stop Reaction
(e.g., boiling, adding inhibitor)

3. Separation of Cleavage Products
(e.g., SDS-PAGE or HPLC)

4. Mass Spectrometry Analysis

(e.g., MALDI-TOF or LC-MS/MS)

End: Identification of Cleavage Site(s)

Click to download full resolution via product page

Caption: Workflow for in vitro cleavage assay and mass spectrometry analysis.

Detailed Methodology:

+ Reagents and Buffers:

o Recombinant active human cathepsin X.

o Purified substrate protein or synthetic peptide corresponding to the C-terminus of the
putative substrate.
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o Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).

o Stop solution (e.g., 1% trifluoroacetic acid or SDS-PAGE loading buffer).

« In Vitro Cleavage Reaction:

o In a microcentrifuge tube, combine the purified substrate (e.g., 1-5 pg) with the assay
buffer.

o Add recombinant active cathepsin X to the reaction mixture (enzyme-to-substrate ratio
may need to be optimized, e.g., 1:100).

o Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to
monitor the cleavage progress.

o Include a negative control with no enzyme.
o Stopping the Reaction:

o At each time point, stop the reaction by adding the stop solution.
e Analysis of Cleavage Products:

o For protein substrates: Analyze the reaction products by SDS-PAGE and Coomassie blue
staining or Western blotting with an antibody against the substrate. A shift in molecular
weight or the appearance of smaller fragments indicates cleavage.

o For peptide substrates: Analyze the reaction mixture by reverse-phase high-performance
liquid chromatography (RP-HPLC) to separate the intact peptide from the cleavage
products.

o Mass Spectrometry for Cleavage Site Identification:

o Excise the protein bands of interest from the SDS-PAGE gel for in-gel digestion or collect
the peptide fractions from RP-HPLC.

o Analyze the samples by MALDI-TOF MS or LC-MS/MS to determine the precise mass of
the cleavage products.
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o By comparing the masses of the cleavage products to the mass of the intact substrate, the
exact C-terminal amino acid(s) removed by cathepsin X can be identified.

Co-Immunoprecipitation to Validate Protein-Protein
Interactions

This protocol is used to confirm the interaction between a cathepsin X substrate and its
binding partner and to assess how this interaction is affected by cathepsin X activity. The
example below focuses on the profilin-1 and clathrin interaction.

Detailed Methodology:
e Cell Culture and Treatment:
o Culture cells of interest (e.g., PC-3 prostate cancer cells) to ~80-90% confluency.

o Treat one set of cells with a specific cathepsin X inhibitor (e.g., AMS36) and another with
a vehicle control (e.g., DMSO) for a predetermined time.

e Cell Lysis:
o Wash the cells with ice-cold PBS.

o Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and
phosphatase inhibitors).

o Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing
the protein lysate.

¢ Pre-clearing the Lysate:
o Add protein A/G agarose beads to the lysate and incubate to reduce non-specific binding.
o Centrifuge and collect the pre-cleared supernatant.

e Immunoprecipitation:
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o Add a primary antibody against the protein of interest (e.g., anti-clathrin antibody) to the
pre-cleared lysate.

o Incubate with gentle rotation to allow the antibody to bind to its target.

o Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-
antigen complexes.

o Incubate with gentle rotation.
e Washing:

o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
o Elution and Western Blot Analysis:

o Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

o Separate the eluted proteins by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

o Probe the membrane with a primary antibody against the suspected interacting partner
(e.g., anti-profilin-1 antibody).

o Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

o An increased amount of co-immunoprecipitated profilin-1 in the inhibitor-treated sample
compared to the control would indicate that cathepsin X activity disrupts the profilin-1-
clathrin interaction.[20]

Conclusion

Cathepsin X is a unique lysosomal cysteine protease with a distinct carboxypeptidase activity
that plays a significant role in modulating the function of a variety of physiological substrates.
Its ability to fine-tune the activity of proteins involved in cell adhesion, migration, neuronal
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survival, and cancer progression through C-terminal cleavage highlights its importance as a
regulatory enzyme. The continued identification and characterization of its substrates will
further elucidate its role in health and disease and may pave the way for the development of
novel therapeutic strategies targeting its activity. This guide provides a foundational
understanding of the key substrates, their associated signaling pathways, and the experimental
approaches to further investigate the multifaceted roles of cathepsin X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The role of cathepsin X in cell signaling - PMC [pmc.ncbi.nim.nih.gov]

2. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative
Diseases and Cancer [mdpi.com]

o 3. Cathepsin X Cleaves Profilin 1 C-Terminal Tyr139 and Influences Clathrin-Mediated
Endocytosis - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. scispace.com [scispace.com]

o 5. Structural basis of substrate specificity in the serine proteases - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. molecular-interactions.si [molecular-interactions.si]
e 7.cg.tuwien.ac.at [cg.tuwien.ac.at]

e 8. TAILS N-Terminomics and Proteomics Show Protein Degradation Dominates over
Proteolytic Processing by Cathepsins in Pancreatic Tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. Cathepsin X cleaves the C-terminal dipeptide of alpha- and gamma-enolase and impairs
survival and neuritogenesis of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

» 10. Bot Verification [molecular-interactions.si]
e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]

e 13. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b1169007?utm_src=pdf-body
https://www.benchchem.com/product/b1169007?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2679876/
https://www.mdpi.com/1422-0067/24/21/15613
https://www.mdpi.com/1422-0067/24/21/15613
https://pubmed.ncbi.nlm.nih.gov/26325675/
https://pubmed.ncbi.nlm.nih.gov/26325675/
https://scispace.com/papers/the-design-of-substrates-for-cathepsin-x-4vo1irp50d
https://pmc.ncbi.nlm.nih.gov/articles/PMC2143081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2143081/
http://www.molecular-interactions.si/data/publications/JevnikarJLeukbiol2011.pdf
https://www.cg.tuwien.ac.at/research/publications/2019/wu-2019-visworkshop/wu-2019-visworkshop-paper.pdf
https://pubmed.ncbi.nlm.nih.gov/27477282/
https://pubmed.ncbi.nlm.nih.gov/27477282/
https://pubmed.ncbi.nlm.nih.gov/27477282/
https://pubmed.ncbi.nlm.nih.gov/19433310/
https://pubmed.ncbi.nlm.nih.gov/19433310/
http://www.molecular-interactions.si/data/publications/OberIJBCB09.pdf
https://www.researchgate.net/publication/24418846_Cathepsin_X_cleaves_the_C-terminal_dipeptide_of_alpha-_and_gamma-enolase_and_impairs_survival_and_neuritogenesis_of_neuronal_cells
https://www.researchgate.net/figure/Graphviz-view-of-a-cell-cycle-canonical-signaling-pathway-with-gene-data-Each-box-is-one_fig5_270963186
https://www.researchgate.net/figure/Example-Pathview-graphs-a-Graphviz-view-on-a-canonical-signaling-pathway-hsa04110_fig1_237060539
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 14. TAILS | The Overall Lab [clip.ubc.ca]

» 15. Carboxy-monopeptidase substrate specificity of human cathepsin X - PubMed
[pubmed.ncbi.nim.nih.gov]

e 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0
documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

e 17. escholarship.org [escholarship.org]
» 18. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]

e 19. N-Terminomics Strategies for Protease Substrates Profiling - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. Cathepsin X Cleaves Profilin 1 C-Terminal Tyr139 and Influences Clathrin-Mediated
Endocytosis - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physiological
Substrates of Lysosomal Cathepsin X]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169007#physiological-substrates-of-lysosomal-
cathepsin-x]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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